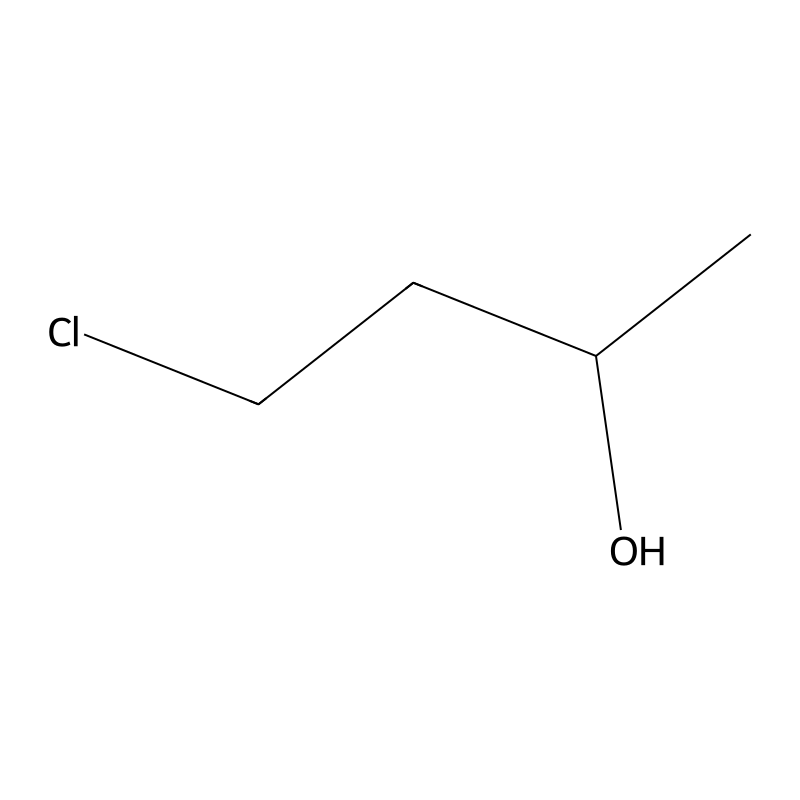

4-Chlorobutan-2-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Chlorobutan-2-ol is a bifunctional 1,3-halohydrin featuring a primary alkyl chloride and a secondary alcohol. As a highly reactive synthetic intermediate, it is primarily procured for its utility in generating oxygen-containing heterocycles and functionalized aliphatic chains. Unlike generic alkyl halides, its specific 1,3-substitution pattern enables unique intramolecular reactivity, making it an essential precursor for 2-methyloxetane and specific amino alcohol derivatives [1]. Its dual functionality and predictable processability in aqueous alkaline conditions make it a highly reliable building block for pharmaceutical and agrochemical manufacturing workflows.

Procurement substitution with closely related positional isomers, such as 3-chloro-1-butanol, results in severe yield loss and process failure during heterocycle synthesis. While buyers might assume any 1,3-halohydrin will cyclize to an oxetane under basic conditions, the specific position of the chlorine atom dictates the reaction pathway. 4-Chlorobutan-2-ol, with its chlorine on the primary carbon, conformationally favors intramolecular substitution (SNi) to form 2-methyloxetane [1]. In stark contrast, 3-chloro-1-butanol undergoes 1,4-elimination (fragmentation) 72% of the time, yielding virtually no cyclized product [1]. Therefore, 4-chlorobutan-2-ol is strictly non-interchangeable for oxetane-targeted workflows.

Dominance of Intramolecular Cyclization for Oxetane Synthesis

When subjected to aqueous sodium hydroxide, 4-chlorobutan-2-ol undergoes predominantly intramolecular substitution (SNi) to yield 2-methyloxetane at a 74% rate. In direct comparison, the isomeric analog 3-chloro-1-butanol yields only 2% of the substitution product, instead degrading via 1,4-elimination (72%) and 1,2-elimination (25%) [1]. This massive 37-fold difference in cyclization efficiency is driven by the primary versus secondary position of the leaving group.

| Evidence Dimension | Reaction pathway distribution (SNi cyclization yield) |

| Target Compound Data | 74% SNi cyclization to 2-methyloxetane |

| Comparator Or Baseline | 3-Chloro-1-butanol (2% SNi cyclization, 72% fragmentation) |

| Quantified Difference | 37-fold higher cyclization yield |

| Conditions | Aqueous NaOH (0.100 N) at various base concentrations |

Buyers synthesizing 2-methyloxetane must procure this specific isomer, as substituting the closest analog results in near-complete material loss to fragmentation.

Regiospecific Amination via Oxetane Intermediate

The reaction of 4-chlorobutan-2-ol with isopropylamine proceeds via an SNi-reaction, forming a transient 2-methyloxetane intermediate that subsequently yields 4-isopropylamino-2-butanol with a substitution rate constant of ~45 × 10^-6 s^-1. Conversely, 3-chloro-1-butanol reacts via a direct SN2 mechanism to yield 3-isopropylamino-1-butanol [1]. This mechanistic divergence ensures that 4-chlorobutan-2-ol provides exclusive access to specific 4-amino-2-butanol regioisomers.

| Evidence Dimension | Nucleophilic substitution mechanism and regiochemistry |

| Target Compound Data | Proceeds via SNi (oxetane intermediate) to 4-isopropylamino-2-butanol |

| Comparator Or Baseline | 3-Chloro-1-butanol (proceeds via direct SN2 to 3-isopropylamino-1-butanol) |

| Quantified Difference | Divergent reaction mechanisms leading to distinct amino alcohol regioisomers |

| Conditions | Reaction with isopropylamine |

Procuring this exact isomer is critical for accessing 4-amino-2-butanol scaffolds, as the reaction mechanism fundamentally differs from its closest structural analog.

High-Enantiopurity Resolution via Biocatalysis

While standard chemical synthesis yields a racemic mixture of 4-chlorobutan-2-ol, the compound is highly amenable to biocatalytic resolution. Enzymatic hydrolysis of its chlorohydrin esters using Candida antarctica lipase (Novozym 435) achieves an exceptional 98% enantiomeric excess (ee) for (R)-4-chloro-2-butanol[1]. This provides a highly scalable, process-friendly alternative to complex chiral chromatography for isolating enantiopure building blocks.

| Evidence Dimension | Enantiomeric excess (ee) achievable |

| Target Compound Data | 98% ee for (R)-4-chloro-2-butanol via lipase catalysis |

| Comparator Or Baseline | Standard chemical synthesis (racemic mixture, 0% ee) |

| Quantified Difference | 98% ee improvement via scalable biocatalytic resolution |

| Conditions | Enzymatic hydrolysis of chlorohydrin esters using Candida antarctica lipase |

Allows pharmaceutical buyers to access highly enantiopure building blocks for stereospecific drug synthesis using cost-effective, scalable biocatalytic workflows.

Synthesis of 2-Methyloxetane and Oxygen Heterocycles

Where this compound is the right choice: As a direct, high-yield precursor for 2-methyloxetane via alkaline dehydrochlorination. Its unique structural conformation enables a 74% SNi cyclization efficiency, making it the only viable 1,3-halohydrin isomer for this specific heterocycle synthesis workflow [1].

Production of Regiospecific 1,3-Amino Alcohols

Where this compound is the right choice: In the synthesis of 4-amino-2-butanol scaffolds for pharmaceutical development. Its predictable reaction with primary amines through an oxetane intermediate ensures the correct regiochemistry, avoiding the direct SN2 pathways seen in analogous compounds [1].

Enantioselective Pharmaceutical Building Blocks

Where this compound is the right choice: As a substrate for biocatalytic resolution to generate highly enantiopure (98% ee) (R)-4-chloro-2-butanol. This is critical for downstream stereospecific API synthesis where chiral purity is paramount and traditional chromatographic separation is cost-prohibitive[2].

References

- [1] Pihlaja, K., Aaljoki, K., Lyytinen, M.-R., Huusko, M.-L., & Hotokka, M. (2011). The reactions of 4-chloro-2-butanol and 3-chloro-1-butanol with aqueous sodium hydroxide, and 1-chloro-2-propanol and 2-chloro-1-propanol with isopropyl amine. Arkivoc, 2011(2), 188-199.

- [2] Méndez, J. J., Oromí, M., Cervero, M., Balcells, M., & Torres, M. (2007). Combining regio- and enantioselectivity of lipases for the preparation of (R)-4-chloro-2-butanol. PubMed / Science.gov.

XLogP3

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Flammable;Health Hazard